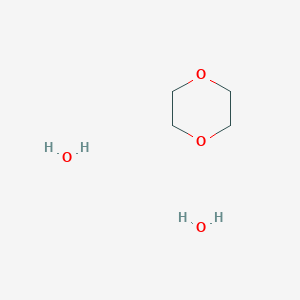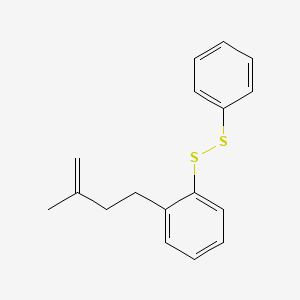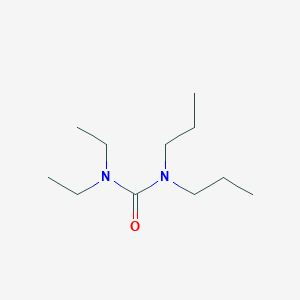![molecular formula C19H16O3 B14597596 (2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione CAS No. 61099-06-7](/img/structure/B14597596.png)
(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is a complex organic compound characterized by its unique spirobi[indene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione typically involves multi-step organic reactions. One common approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the spirobi[indene] core. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaOMe. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (2S)-5-Methoxy-5’-ethyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione
- (2S)-5-Methoxy-5’-propyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione
- (2S)-5-Methoxy-5’-butyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione
Uniqueness
(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is unique due to its specific spirobi[indene] structure and the presence of methoxy and methyl groups.
Properties
CAS No. |
61099-06-7 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2S)-5'-methoxy-5-methyl-2,2'-spirobi[3H-indene]-1,1'-dione |
InChI |
InChI=1S/C19H16O3/c1-11-3-5-15-12(7-11)9-19(17(15)20)10-13-8-14(22-2)4-6-16(13)18(19)21/h3-8H,9-10H2,1-2H3/t19-/m0/s1 |
InChI Key |
IOTQGUKHDJYBDB-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)[C@]3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)






![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
